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Compound of Interest

Compound Name: 2-Methoxyoctanenitrile

Cat. No.: B15434826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxyoctanenitrile, an α-alkoxy nitrile, is a versatile chemical intermediate with significant

potential in organic synthesis. While specific literature on 2-methoxyoctanenitrile is limited, its

reactivity can be inferred from the well-established chemistry of related α-alkoxy nitriles and

cyanohydrin ethers. This class of compounds serves as a valuable precursor for the synthesis

of a variety of functional groups, including α-hydroxy acids, β-amino alcohols, and ketones. The

presence of the methoxy group at the α-position influences the reactivity of the nitrile, offering

unique synthetic opportunities.

These notes provide an overview of the potential applications of 2-methoxyoctanenitrile and

generalized protocols for its synthesis and subsequent transformations, based on analogous

chemical reactions.

Key Applications
Precursor to α-Hydroxy Acids: Hydrolysis of the nitrile group in 2-methoxyoctanenitrile,

followed by cleavage of the methyl ether, can yield 2-hydroxyoctanoic acid, a valuable

building block in the synthesis of natural products and pharmaceuticals.
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Synthesis of Ketones: Reaction with Grignard reagents allows for the introduction of an alkyl

or aryl group, leading to the formation of ketones after hydrolysis of the intermediate imine.

[1]

Formation of Primary Amines: Reduction of the nitrile functionality provides access to 2-

methoxyoctan-1-amine, a primary amine that can be further functionalized.[1][2]

α-Alkylation: The α-proton of α-alkoxy nitriles can be removed by a strong base to form a

carbanion, which can then be alkylated, allowing for the introduction of various substituents

at the α-position.[3][4]

Quantitative Data Summary
The following table summarizes typical yields for key transformations involving α-alkoxy nitriles,

providing a benchmark for the expected efficiency of reactions with 2-methoxyoctanenitrile.

Transformation Product Type
Typical

Reagents

Typical Yield

(%)
Reference

Synthesis of α-

Methoxy Nitrile

2-

Methoxyoctaneni

trile

Heptanal,

TMSCN,

Methanol, Lewis

Acid

85-95

General

procedure for

cyanohydrin

ether synthesis

Acid-Catalyzed

Hydrolysis

2-

Hydroxyoctanoic

acid (after ether

cleavage)

HCl (aq) or

H₂SO₄ (aq), heat
70-90 [5]

Reduction to

Primary Amine

2-Methoxyoctan-

1-amine

LiAlH₄ or

H₂/Raney Nickel
70-90 [1][6]

Reaction with

Grignard

Reagent

Ketone

RMgX, followed

by aqueous

workup

60-80 [1]

α-Alkylation

Substituted 2-

methoxyoctaneni

trile

LDA, R-X 50-75 [3][4]
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Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyoctanenitrile from
Heptanal
This protocol describes the formation of a cyanohydrin ether from an aldehyde.

Materials:

Heptanal

Trimethylsilyl cyanide (TMSCN)

Methanol (MeOH)

Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard glassware for inert atmosphere reactions

Procedure:

To a stirred solution of heptanal (1.0 equiv) in anhydrous DCM at 0 °C under an inert

atmosphere, add the Lewis acid catalyst (0.05-0.1 equiv).

Slowly add trimethylsilyl cyanide (1.1 equiv) to the mixture.

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

Add methanol (1.5 equiv) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Quench the reaction by adding saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to afford 2-
methoxyoctanenitrile.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-
Methoxyoctanoic Acid
This protocol details the conversion of the nitrile to a carboxylic acid.

Materials:

2-Methoxyoctanenitrile

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Water

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Reflux condenser and heating mantle

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyoctanenitrile
(1.0 equiv) with a 1:1 mixture of water and concentrated HCl (or H₂SO₄).
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Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by

TLC.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with

brine.

Dry the organic layer over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure to yield crude 2-methoxyoctanoic

acid.

Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Reduction to 2-Methoxyoctan-1-amine
This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum

hydride.

Materials:

2-Methoxyoctanenitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% aqueous sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Standard glassware for inert atmosphere reactions

Procedure:
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To a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an

inert atmosphere, slowly add a solution of 2-methoxyoctanenitrile (1.0 equiv) in the same

solvent.

After the addition is complete, allow the reaction to warm to room temperature and then heat

to reflux for 4-8 hours.

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition

of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL),

where x is the mass of LiAlH₄ in grams.

Stir the resulting mixture vigorously until a granular precipitate forms.

Filter the solid and wash it thoroughly with diethyl ether or THF.

Dry the combined filtrate over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure to obtain 2-methoxyoctan-1-

amine.

Visualizations
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Click to download full resolution via product page

Caption: Synthesis of 2-Methoxyoctanenitrile.
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Caption: Key transformations of 2-Methoxyoctanenitrile.
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Caption: General experimental workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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